molecular formula C45H56N7O9P B122244 2'-OMe-ibu-G Phosphoramidite CAS No. 150780-67-9

2'-OMe-ibu-G Phosphoramidite

Cat. No. B122244
M. Wt: 869.9 g/mol
InChI Key: IRRDHRZUOZNWDJ-MLLDKZSOSA-N
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Description

2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive nucleoside phosphoramidite that serves as a foundational element in oligonucleotide synthesis . It contains 5’ DMT and the nucleoside guanosine (G) with 2’-O-methyl protection . It is designed to produce synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages .


Synthesis Analysis

2’-OMe-ibu-G Phosphoramidite is used in oligonucleotide synthesis . It is commonly used for oligos designed for antisense, siRNA, aptamer, or gRNA-based research .


Molecular Structure Analysis

The full chemical name of 2’-OMe-ibu-G Phosphoramidite is 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-methyl-guanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C45H56N7O9P .


Chemical Reactions Analysis

2’-OMe-ibu-G Phosphoramidite is involved in the synthesis of oligonucleotides. It displays nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .


Physical And Chemical Properties Analysis

2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive compound . It is a white to light yellow solid .

Scientific Research Applications

Enhancing RNA Binding and Inhibition

2'-OMe-ibu-G Phosphoramidite derivatives have been utilized in enhancing the binding to RNA, particularly demonstrated in the context of HIV research. A study found that oligonucleotides containing this derivative exhibit strong binding capabilities to the TAR RNA of HIV-1, leading to effective inhibition of Tat-dependent trans-activation in vitro and in cells (Holmes, Arzumanov, & Gait, 2003).

Stabilization of L-Nucleic Acids

2'-OMe modifications, including 2'-OMe-ibu-G Phosphoramidite, have been shown to significantly improve the thermostability of L-nucleic acids. This enhancement is essential for expanding the functionality of these nucleic acids in therapeutic design and basic research (Dantsu & Zhang, 2023).

Synthesis of Capped Oligonucleotides

The phosphoramidite derivative is used in the synthesis of 5'-terminal capped oligonucleotides. This method provides an efficient approach for the synthesis of oligomers with specific terminal structures, which are crucial in various biological functions and therapeutic applications (Ohkubo et al., 2012).

Comparative Stability Analysis

Research has also been conducted to compare the chemical stability of abasic RNA containing the 2'-OMe-ibu-G Phosphoramidite to abasic DNA. This comparison is vital in understanding the role and potential applications of these RNA derivatives in biological systems (Küpfer & Leumann, 2006).

Novel Applications in RNA Solid-Phase Synthesis

The phosphoramidite derivative is being explored for its potential use in the RNA solid-phase synthesis, especially for guanosine phosphoramidites. This exploration is significant for advancing RNA biophysics, biochemistry, and biology, given its efficient synthetic access and compatibility with standard RNA synthesis processes (Jud & Micura, 2017).

Future Directions

2’-OMe-ibu-G Phosphoramidite is likely to continue playing a crucial role in the synthesis of oligonucleotides for various research applications, including antisense, siRNA, aptamer, or gRNA-based research . Its use in producing synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages makes it particularly valuable .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRDHRZUOZNWDJ-MLLDKZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578927
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-OMe-ibu-G Phosphoramidite

CAS RN

150780-67-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhou, JJ Rossi - Antiviral RNAi: Concepts, Methods, and Applications, 2011 - Springer
The highly specific mechanism of RNA (RNAi) that inhibits the expression of disease genes is increasingly being harnessed to develop a new class of therapeutics for a wide variety of …
Number of citations: 50 link.springer.com
M Stoltz - 2015 - research-collection.ethz.ch
RNA binding proteins (RBPs) play roles in the post-transcriptional regulation of RNA metabolism including (alternative) splicing, polyadenylation, stability, localization, degradation and …
Number of citations: 5 www.research-collection.ethz.ch

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